Methyl (2-hydroxybenzoyl)imidoformate
Overview
Description
“Methyl (2-hydroxybenzoyl)imidoformate” is a chemical compound with the CAS Number: 1000018-60-9 . It is also known by the synonyms “N-(Methoxymethylene)salicylamide” and "Methyl N-(2-hydroxybenzoyl)methanimidate" .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the IUPAC Name: methyl (E)- (2-hydroxyphenyl) (oxo)methylimidoformate . It has a molecular weight of 179.18 and its InChI Code is 1S/C9H9NO3/c1-13-6-10-9 (12)7-4-2-3-5-8 (7)11/h2-6,11H,1H3/b10-6+ .Physical and Chemical Properties Analysis
“this compound” is stored at ambient temperature .Scientific Research Applications
1. Crystal Structure and Molecular Interactions
Methyl (2-hydroxybenzoyl)imidoformate, closely related to Methyl 4-hydroxybenzoate, has been analyzed for its crystal structure and molecular interactions. The crystal structure of methyl 4-hydroxybenzoate was determined at 120 K, revealing a 3D framework via extensive intermolecular hydrogen bonding. Hirshfeld surface analysis and computational calculations were performed, shedding light on its molecular interactions, which could be crucial for understanding the properties of Methyl (2-hydroxybenzoate)imidoformate (Sharfalddin et al., 2020).
2. Vibrational Study of Intramolecular Hydrogen Bonding
Another significant aspect of the research involves the vibrational study of o-hydroxybenzoyl compounds like this compound. This study, focusing on a set of o-hydroxybenzoyl compounds, was conducted using infrared measurements and quantum chemical calculations. The research offers insights into the nature of hydrogen bonding interactions, critical for understanding the chemical behavior of this compound (Palomar, Paz, & Catalán, 1999).
3. Application in Living Cell Imaging
A study relevant to this compound involves the synthesis of a chemosensor based on o-aminophenol, which exhibits high selectivity and sensitivity towards Al3+ ions. This research could be extrapolated to this compound, considering its potential in bio-imaging, particularly in detecting specific ions in living cells (Ye et al., 2014).
4. Environmental Fate and Behavior
The environmental fate and behavior of parabens, closely related to this compound, have been extensively studied. They are biodegradable but ubiquitous in surface water and sediments, largely due to their use in consumer products and continuous environmental introduction. This research helps understand the environmental impact and behavior of similar compounds like this compound (Haman, Dauchy, Rosin, & Munoz, 2015).
5. Catalytic Applications in Transesterification/Acylation Reactions
The compound's potential in catalysis is illustrated by research on N-heterocyclic carbenes (NHC), efficient catalysts in transesterification involving various esters and alcohols. This research could be relevant to understanding the catalytic potential of this compound in similar reactions (Grasa, Gueveli, Singh, & Nolan, 2003).
Safety and Hazards
Properties
IUPAC Name |
methyl N-(2-hydroxybenzoyl)methanimidate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-6-10-9(12)7-4-2-3-5-8(7)11/h2-6,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHHJDXZNQZUSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=NC(=O)C1=CC=CC=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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